molecular formula C15H12BrNO6 B2619945 [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 485758-84-7

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2619945
CAS No.: 485758-84-7
M. Wt: 382.166
InChI Key: YYONTRLSIQMYGE-UHFFFAOYSA-N
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Description

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate (CAS 733042-66-5) is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked via a carbamoyl methyl group to a 5-bromofuran-2-carboxylate ester (). The benzodioxin moiety is a bicyclic ether structure known for its pharmacological versatility, including roles in cytotoxicity, antifungal activity, and enzyme modulation . This compound belongs to a broader class of esters derived from [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] intermediates, which are explored for diverse bioactivities .

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO6/c16-13-4-3-11(23-13)15(19)22-8-14(18)17-9-1-2-10-12(7-9)21-6-5-20-10/h1-4,7H,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONTRLSIQMYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320287
Record name [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

485758-84-7
Record name [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furans.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate exhibit significant anticancer properties. The presence of the furan and benzodioxin rings allows for interaction with cellular targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit tumor growth in vitro and in vivo models.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The bromine atom in the furan ring enhances its reactivity towards microbial enzymes, potentially leading to effective inhibition of bacterial growth. Preliminary studies have demonstrated efficacy against various pathogens, suggesting a role in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. SAR studies indicate that modifications to the benzodioxin or furan moieties can significantly influence biological activity. For example:

ModificationEffect on Activity
Substitution at position 6 on benzodioxinIncreased anticancer potency
Alteration of the furan substituentEnhanced antimicrobial efficacy

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies.

Mechanism of Action

The mechanism by which [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate exerts its effects involves the interaction of its functional groups with specific molecular targets. The benzodioxin ring can form hydrogen bonds and π-π interactions with proteins, while the carbamoyl group can act as a hydrogen bond donor or acceptor. The brominated furan ring can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Observations :

  • The absence of reported activities for these analogs in the provided evidence highlights the need for further comparative pharmacological studies .

Brominated Benzofuran Derivatives

Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4, ) and its diethylaminoethoxy derivative (Compound 5) exhibit significant cytotoxicity against human cancer cell lines and antifungal activity. However, brominated derivatives in this series display lower cytotoxicity than their non-brominated precursors .

Comparison with Target Compound :

  • The target compound’s benzodioxin-carbamoyl methyl linker may reduce cytotoxicity relative to benzofuran-based brominated compounds like Compound 4, aligning with the trend observed in .
  • Unlike Compound 5, which has a diethylaminoethoxy group enhancing antifungal activity, the target lacks such polar substituents, suggesting divergent biological targets .

Antihepatotoxic Dioxane Derivatives

Flavones and coumarins containing 1,4-dioxane rings, such as 3',4'(1",4"-dioxino) flavone (4f) and its hydroxy methyl analog (4g), demonstrate potent antihepatotoxic activity comparable to silymarin (). These compounds protect against carbon tetrachloride-induced liver damage by normalizing serum biomarkers like SGOT and SGPT .

Comparison with Target Compound :

  • The target’s benzodioxin moiety is structurally distinct from the 1,4-dioxane ring in silymarin analogs, likely directing it toward different therapeutic applications (e.g., cytotoxicity vs. liver protection).

Heterocyclic Derivatives with Benzodioxin Moieties

  • Thiazole Derivatives: (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b, ) incorporates a thiazole ring, which may enhance kinase or protease inhibition compared to the ester-based target compound.

Key Difference :
The target compound’s ester linkage and bromofuran group differentiate its reactivity and bioavailability from nitrogen-rich heterocycles like thiazoles or tetrazoles.

Cytotoxicity and Antifungal Activity

  • Brominated benzofurans (e.g., Compound 4) show moderate cytotoxicity (IC₅₀ ~10–50 µM) against cancer cells, while their non-brominated precursors are more toxic .
  • The target compound’s cytotoxicity remains uncharacterized but may follow the trend of reduced toxicity due to bromination and benzodioxin incorporation.

Biological Activity

The compound [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic molecule that exhibits a complex structure with potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxin moiety combined with a bromofuran structure, which is known for its unique electronic properties that may influence biological interactions. The molecular formula is C13H12BrN2O4C_{13}H_{12}BrN_{2}O_{4}, and its structure can be represented as follows:

 2 3 Dihydro 1 4 benzodioxin 6 yl carbamoyl methyl 5 bromofuran 2 carboxylate\text{ 2 3 Dihydro 1 4 benzodioxin 6 yl carbamoyl methyl 5 bromofuran 2 carboxylate}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the benzodioxin group may enable the compound to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Antitumor Activity : Preliminary studies indicate that derivatives of benzodioxin can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting DNA synthesis.

Structure-Activity Relationship (SAR)

SAR studies suggest that modifications in the functional groups attached to the benzodioxin core can significantly impact the biological activity of the compound. For example, the introduction of halogens or electron-withdrawing groups has been associated with increased cytotoxicity against cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that similar compounds induce apoptosis in human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HuTu 80 (duodenal adenocarcinoma). The cytotoxic effects are often linked to increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction .
    CompoundCell LineIC50 (µM)Mechanism
    Compound AMCF-710Apoptosis via ROS
    Compound BHuTu 8015DNA damage induction
  • Antimicrobial Activity : Similar benzodioxin derivatives have shown promising antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate?

  • Methodological Answer: The compound can be synthesized via a multi-step approach:

Benzodioxin Intermediate : Prepare 2,3-dihydro-1,4-benzodioxin-6-amine derivatives using solvent-free condensation (e.g., reacting with dimethylformamide-dimethyl acetal under reflux for 10 hours) .

Bromofuran Ester : Synthesize 5-bromofuran-2-carboxylate esters via nucleophilic substitution or esterification, as seen in analogous brominated heterocycles .

Coupling Reaction : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the benzodioxin carbamoyl group to the bromofuran carboxylate. Monitor reaction progress via TLC or HPLC.

  • Key Characterization Techniques :

TechniqueApplicationExample from Evidence
1^1H/13^13C NMRConfirm structural integrity of intermediatesUsed in enaminone synthesis
GC/MSVerify molecular weight and purityApplied to detect molecular ions
Elemental AnalysisValidate empirical formulaCHN analysis for nitrogen content

Q. How can researchers validate the purity and stability of this compound under storage conditions?

  • Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% threshold).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Store at -20°C under inert atmosphere to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported spectroscopic data for benzodioxin-containing compounds?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to identify misassignments. For example, discrepancies in 13^13C signals for the benzodioxin ring can be resolved by optimizing geometry at the B3LYP/6-311+G(d,p) level .
  • Scaffold Validation : Use graph neural networks (EGNN models) to predict scaffold stability and electronic properties, cross-referencing with experimental spectra .

Q. What strategies are effective for designing derivatives to enhance biological activity while minimizing toxicity?

  • Methodological Answer:

  • Structural Modifications :
  • Bromofuran : Replace bromine with electron-withdrawing groups (e.g., nitro) to modulate reactivity .
  • Carbamoyl Linker : Introduce methyl or ethyl groups to improve metabolic stability .
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity. Prioritize derivatives with LogP <5 and no Pan-Assay Interference Compounds (PAINS) alerts .

Q. How can researchers address low yields in the coupling step between benzodioxin and bromofuran moieties?

  • Methodological Answer:

  • Optimization Table :
ParameterAdjustmentImpact
SolventSwitch from THF to DMFEnhances solubility of polar intermediates
CatalystUse DMAP (4-dimethylaminopyridine)Accelerates carbodiimide-mediated coupling
TemperatureIncrease to 50°CImproves reaction kinetics without decomposition
  • Work-Up : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the product and reduce byproducts .

Q. What mechanistic insights explain the compound’s inhibitory activity against enzymatic targets like cholinesterase?

  • Methodological Answer:

  • Docking Studies : Perform molecular docking (AutoDock Vina) to identify binding poses within the cholinesterase active site. The bromofuran group may occupy the catalytic triad (Ser203, His447, Glu334) via halogen bonding .
  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). Pre-incubate the enzyme with the compound to assess time-dependent effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer:

  • Solubility Testing : Re-evaluate using standardized protocols (e.g., shake-flask method in PBS pH 7.4 and DMSO). Conflicting data may arise from impurities or polymorphic forms.
  • Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents. The benzodioxin moiety increases hydrophobicity (δD ~18 MPa1/2^1/2), while the carbamoyl group adds polarity (δP ~8 MPa1/2^1/2) .

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